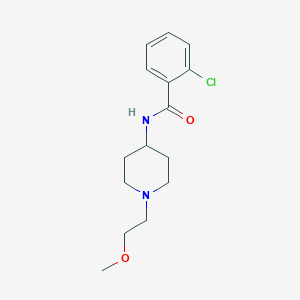

2-chloro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-chloro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide” is a chemical compound that contains a benzamide group, a piperidine ring, and a methoxyethyl group. Benzamides are a class of compounds containing a benzene ring and an amide group. Piperidines are a class of organic compounds that contain a six-membered ring with one nitrogen atom . The methoxyethyl group is an ether group, which is a common functional group in organic chemistry.

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, piperidine derivatives are known to undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .

Wissenschaftliche Forschungsanwendungen

Serotonin Receptor Agonism

2-chloro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide derivatives have been researched for their serotonin 4 (5-HT(4)) receptor agonist activity, with applications in enhancing gastrointestinal motility. Studies found that specific derivatives stimulated the isolated guinea-pig ascending colon, indicating potential utility in treating gastrointestinal disorders. However, challenges such as low oral bioavailability due to poor intestinal absorption rates were identified, leading to further modifications to improve absorption without compromising efficacy (Sonda et al., 2003). Additional studies confirmed the prokinetic potential of these compounds, highlighting their potential as novel treatments for gastrointestinal tract disorders with reduced side effects due to selective receptor targeting (Sonda et al., 2004).

Choline Transporter Inhibition

Research into the modulation of presynaptic choline transporter (CHT) activity has identified 4-methoxy-3-(piperidin-4-yl) benzamides as potent and selective inhibitors. These compounds, identified through high-throughput screening, showed significant inhibition of CHT, which plays a crucial role in cholinergic signaling in the brain. This discovery opens avenues for developing treatments for disorders characterized by cholinergic system dysfunction (Bollinger et al., 2015).

Antimicrobial Activity

The antimicrobial potential of related benzamide derivatives has been explored, with studies revealing modest activity against various bacterial and fungal strains. These findings suggest that with further optimization, certain benzamide compounds could be developed into new antimicrobial agents, addressing the growing concern of antibiotic resistance (Patel et al., 2011).

Dopamine Receptor Ligands

Investigations into the dopamine D(3) receptor affinity of benzamide derivatives have identified compounds with moderate to high affinity, suggesting their potential as treatments for disorders involving dopaminergic dysfunction, such as Parkinson's disease and schizophrenia. This research underscores the versatility of benzamide scaffolds in developing receptor-specific drugs (Leopoldo et al., 2002).

CCR5 Antagonism

Novel non-peptide CCR5 antagonists based on the benzamide structure have been synthesized, demonstrating significant bioactivity. These findings are particularly relevant in the context of HIV/AIDS treatment, as CCR5 is a coreceptor for HIV entry into cells. The development of CCR5 antagonists represents a promising strategy for inhibiting HIV infection (Bi, 2014).

Wirkmechanismus

Zukünftige Richtungen

Future research could focus on exploring the potential uses of this compound, particularly in the field of pharmaceuticals given the prevalence of piperidine derivatives in this area . Further studies could also investigate the synthesis of this compound and its derivatives, as well as their physical and chemical properties.

Eigenschaften

IUPAC Name |

2-chloro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O2/c1-20-11-10-18-8-6-12(7-9-18)17-15(19)13-4-2-3-5-14(13)16/h2-5,12H,6-11H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIYJYSUDWUVWKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)NC(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2723321.png)

![(Z)-ethyl 2-(6-methoxy-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2723329.png)

![8-(ethylsulfanyl)-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2723337.png)

![[2-Methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetic acid](/img/structure/B2723338.png)

![N1-(3-chlorophenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2723344.png)